The compound is primarily sourced from the metabolism of nicotine, which is found in tobacco plants. The transformation of nicotine to 6-hydroxypseudooxynicotine involves specific enzymes that facilitate its conversion through various biochemical pathways, particularly in engineered strains of bacteria that have been modified to enhance this metabolic route .
6-Hydroxypseudooxynicotine falls under the category of alkaloids, specifically as a derivative of nicotine. It is classified within the broader group of nitrogen-containing heterocycles, which are significant due to their biological activities and roles in various biochemical processes.
The synthesis of 6-hydroxypseudooxynicotine can be achieved through biocatalytic methods. A notable approach involves utilizing genetically engineered strains of Agrobacterium tumefaciens that have disrupted pathways for nicotine degradation. This allows for the accumulation of 6-hydroxynicotine, which can then be converted into 6-hydroxypseudooxynicotine through enzymatic reactions involving specific oxidases .
The synthesis process typically requires:
The molecular structure of 6-hydroxypseudooxynicotine includes a pyridine ring with hydroxyl groups at specific positions, contributing to its reactivity and interaction with biological systems. The compound's molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
6-Hydroxypseudooxynicotine participates in various biochemical reactions:
These reactions are typically analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for precise identification and quantification of reaction products .
The mechanism of action for 6-hydroxypseudooxynicotine primarily involves its role as an intermediate in nicotine degradation pathways. Enzymes such as 6-hydroxypseudooxynicotine dehydrogenase facilitate its conversion into further metabolites by transferring electrons during oxidation processes.
6-Hydroxypseudooxynicotine has several significant applications:
The crystal structure of 6-hydroxypseudooxynicotine amine oxidase (HisD) from Pseudomonas geniculata N1 was resolved to 2.6 Å resolution (PDB ID: 6L6J), revealing crucial insights into this key enzyme of the hybrid VPP nicotine degradation pathway. HisD functions as a monomeric protein with 672 residues, of which residues 1-669 were discretely modeled in the crystal structure [1] [6]. Analytical techniques including size exclusion chromatography and native PAGE confirmed its monomeric state in solution, distinguishing it from many other flavin-dependent oxidoreductases that often function as oligomers [1].
The overall architecture comprises three distinct domains:
Table 1: Domain Organization of HisD from Pseudomonas geniculata N1
Domain | Residue Range | Structural Features | Cofactor/Ligands |
---|---|---|---|
N-terminal (Large) | 1-378 | TIM barrel structure (8 parallel β-strands) | FMN |
Middle | 379-487, 617-669 | Mixed α/β structure | ADP |
C-terminal (Small) | 489-616 | Primarily β-sheets | None |
The iron-sulfur cluster ([4Fe-4S]) is positioned at the interface between domains, coordinated by four cysteine residues (Cys344, Cys347, Cys350, and Cys362). This strategic positioning facilitates electron transfer during the oxidative deamination reaction that converts 6-hydroxypseudooxynicotine to 6-hydroxy-3-succinoylsemialdehyde-pyridine, linking upstream and downstream reactions in the VPP pathway [1] [3].
The active site of HisD features a precisely arranged constellation of residues that facilitate substrate binding and catalysis. Docking studies combined with site-directed mutagenesis identified four key residues involved in substrate recognition: Glu60, Tyr170, Asp262, and Trp263 [1] [3]. These residues form a specialized pocket that accommodates the 6-hydroxypseudooxynicotine substrate, with mutagenesis of any of these positions leading to significant reduction or complete loss of enzymatic activity.
The FMN isoalloxazine ring adopts a planar conformation within the active site, contrasting with the bent "butterfly" conformation observed in structurally related enzymes. This planar geometry optimizes the electronic environment for the oxidative deamination reaction [1]. The substrate-binding cavity exhibits precise stereochemical complementarity to 6-hydroxypseudooxynicotine, with hydrogen-bonding networks involving the 6-hydroxy group of the pyridine ring and the amino group of the pyrrolidine moiety. Hydrophobic interactions, particularly mediated by Trp263, stabilize the aliphatic chain connecting the two ring systems [1] [4].
Table 2: Key Active Site Residues and Their Proposed Functions in HisD
Residue | Location | Function | Mutant Effect |
---|---|---|---|
Glu60 | Near FMN O4 atom | Substrate positioning via H-bonding | >90% activity loss |
Tyr170 | FMN-binding domain | FMN stabilization and substrate orientation | Complete activity loss |
Asp262 | Substrate access channel | Polar interaction with substrate | Significant activity loss |
Trp263 | Substrate access channel | Hydrophobic substrate stabilization | Significant activity loss |
The architecture allows precise positioning of the substrate's C-N bond for nucleophilic attack by the flavin cofactor, while also facilitating proton transfer essential for the deamination reaction. Water molecules within the active site participate in a proton relay system that likely facilitates the catalytic mechanism [1].
Despite sharing significant sequence identity (40-50%) with trimethylamine dehydrogenase (TMADH) and histamine dehydrogenase (HADH), HisD exhibits distinct structural features that underlie its unique substrate specificity and catalytic mechanism. A DALI server search revealed HisD's closest structural homologs as HADH (PDB 3K30; Z-score 57.6) and TMADH (PDB 1DJQ; Z-score 57.4), yet critical differences exist [1].
The FMN cofactor binding differs fundamentally:
The isoalloxazine ring conformation presents another striking difference:
The active site architecture diverges significantly in regions governing substrate specificity. While TMADH and HADH recognize small aliphatic amines, HisD evolved a more expansive binding pocket accommodating the extended structure of 6-hydroxypseudooxynicotine. Structural alignments show variations in loop regions surrounding the substrate access channel, particularly at residues 250-270, which correspond to substrate-binding elements in all three enzymes [1].
Table 3: Structural and Functional Comparison of HisD with Related Dehydrogenases
Feature | HisD | TMADH | HADH |
---|---|---|---|
Sequence Identity | Reference | ~40% | ~50% |
Quaternary Structure | Monomer | Dimer | Dimer |
FMN Binding | Non-covalent | Covalent (Cys30) | Covalent (Cys35) |
FMN Conformation | Planar | Butterfly bend | Butterfly bend |
Electron Acceptors | Unknown physiological | ETF | Cytochrome c |
Substrate Size | Extended (two rings) | Small (TMA) | Intermediate (Imidazole) |
These structural distinctions explain the functional divergence, particularly HisD's adaptation for bulky nicotine pathway intermediates rather than small alkylamines. The absence of covalent FMN linkage in HisD potentially increases cofactor mobility, which may facilitate accommodation of its larger substrate [1] [4].
HisD employs a sophisticated redox system centered on its FMN and [4Fe-4S] cluster cofactors to drive the oxidative deamination reaction. The FMN cofactor inserts deeply into the N-terminal TIM barrel domain, adopting an extended conformation with extensive protein interactions [1]. Key interactions stabilizing FMN include:
The Tyr170-His173-Asp262 triad positioned near the FMN isoalloxazine ring plays a crucial role in stabilizing reaction intermediates. Mutagenesis of Tyr170 to alanine completely abolished enzyme activity, underscoring its essential role in catalysis [1] [3]. The planar conformation of the FMN isoalloxazine ring in HisD, contrasting with the bent conformation in TMADH and HADH, creates a distinct electronic environment that likely optimizes it for oxidation of 6-hydroxypseudooxynicotine [1].
The [4Fe-4S] cluster, positioned approximately 12 Å from the FMN, facilitates intramolecular electron transfer during catalysis. This cluster is coordinated by four cysteine ligands (Cys344, Cys347, Cys350, and Cys362) in a cubane arrangement [1]. The spatial arrangement between FMN and the iron-sulfur cluster enables rapid electron shuttling, preventing accumulation of reactive flavin semiquinone species.
In Agrobacterium tumefaciens S33, the closely related 6-hydroxypseudooxynicotine dehydrogenase (Pno) utilizes electron transfer flavoprotein (EtfAB) as its physiological electron acceptor rather than direct oxygen reduction [2]. Electrons flow from reduced EtfAB to coenzyme Q via electron transfer flavoprotein:ubiquinone oxidoreductase (Etuo), ultimately entering the respiratory chain:
Electron Transfer Pathway:6-HPON → Pno/HisD (FMN → [4Fe-4S]) → EtfAB → Etuo → Coenzyme Q → Electron Transport Chain → O₂ [2]
This pathway enables energy conservation through chemiosmotic ATP synthesis, explaining how bacteria derive metabolic energy from nicotine catabolism. The ADP molecule bound in the medium domain may play a regulatory role in this process, though its exact function requires further investigation [1] [2].
Table 4: Cofactors in 6-Hydroxypseudooxynicotine Metabolizing Enzymes
Cofactor | Location in Enzyme | Redox Role | Interacting Residues |
---|---|---|---|
FMN | N-terminal TIM barrel | Primary electron acceptor from substrate | Arg224, Glu103, Tyr170, His173, Glu60 |
[4Fe-4S] cluster | Interface of three domains | Electron relay to physiological acceptors | Cys344, Cys347, Cys350, Cys362 |
ADP | Medium domain | Unknown (possible regulatory role) | Not fully characterized |
The integration of organic (FMN) and inorganic ([4Fe-4S]) redox cofactors creates an efficient electron transfer system specialized for handling the complex oxidative reactions required in nicotine catabolism while preventing oxidative damage to the enzyme [1] [2] [9].
List of Chemical Compounds:
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0